molecular formula C15H22N2O3 B7924062 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924062
M. Wt: 278.35 g/mol
InChI Key: LCNXOURDJOISIN-AWEZNQCLSA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a hydroxyethyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The hydroxyethyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the carbamic acid benzyl ester through esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and carbamic acid ester moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid ethyl ester
  • [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid methyl ester
  • [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid propyl ester

Uniqueness

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester stands out due to its specific ester group, which imparts unique chemical properties and reactivity. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16(14-7-8-17(11-14)9-10-18)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNXOURDJOISIN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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